[4-(Diethylcarbamoyl)phenyl] 6-fluoropyridine-3-carboxylate
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Overview
Description
[4-(Diethylcarbamoyl)phenyl] 6-fluoropyridine-3-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a diethylcarbamoyl group attached to a phenyl ring, which is further connected to a fluoropyridine carboxylate moiety. The unique structural features of this compound make it a valuable subject of study in chemistry, biology, medicine, and industry.
Mechanism of Action
Mode of Action
The mode of action of fluorinated pyridines generally involves interactions with biological targets through the strong electron-withdrawing fluorine atoms, which can influence the behavior of the compound and its biological activity .
Biochemical Pathways
Fluorinated pyridines can participate in a variety of biochemical reactions and pathways due to their reactivity and the presence of fluorine .
Pharmacokinetics
The presence of fluorine in pharmaceutical compounds can often enhance their metabolic stability and improve their bioavailability .
Result of Action
Fluorinated pyridines are often used in the development of new pharmaceuticals and agrochemicals, suggesting that they can have a variety of biological effects .
Action Environment
The properties of fluorinated pyridines can be influenced by factors such as ph, temperature, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Diethylcarbamoyl)phenyl] 6-fluoropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-(diethylcarbamoyl)phenylboronic acid with 6-fluoropyridine-3-carboxylic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
[4-(Diethylcarbamoyl)phenyl] 6-fluoropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoropyridine moiety, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [4-(Diethylcarbamoyl)phenyl] 6-fluoropyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme-substrate interactions or receptor-ligand binding.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its structural features may allow it to act as a pharmacophore in drug design, targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers or coatings can enhance the properties of the final product, such as increased durability or chemical resistance.
Comparison with Similar Compounds
Similar Compounds
- [4-(Diethylcarbamoyl)phenyl] 6-chloropyridine-3-carboxylate
- [4-(Diethylcarbamoyl)phenyl] 6-bromopyridine-3-carboxylate
- [4-(Diethylcarbamoyl)phenyl] 6-iodopyridine-3-carboxylate
Uniqueness
Compared to its analogs, [4-(Diethylcarbamoyl)phenyl] 6-fluoropyridine-3-carboxylate exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interaction with biological targets. This makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
[4-(diethylcarbamoyl)phenyl] 6-fluoropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3/c1-3-20(4-2)16(21)12-5-8-14(9-6-12)23-17(22)13-7-10-15(18)19-11-13/h5-11H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYOCXJHQHGUHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)OC(=O)C2=CN=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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